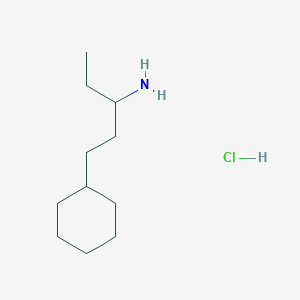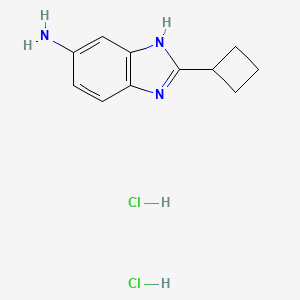![molecular formula C8H8ClN3O2S B1420908 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride CAS No. 1235439-97-0](/img/structure/B1420908.png)
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride
Descripción general
Descripción
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is a chemical compound that belongs to the class of pyrazolopyridines . It is a derivative of 1H-pyrazolo[3,4-b]pyridine . The empirical formula of this compound is C5H7ClN2O2S and it has a molecular weight of 194.64 .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride, has been extensively studied . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of diverse heterocyclic structures, which are crucial in medicinal chemistry. The pyrazolopyridine scaffold is a key intermediate in creating compounds with potential therapeutic effects .
Biomedical Applications
Due to its structural similarity to purine bases, this compound has significant biomedical applications. It’s used in the design of drugs that interact with various biological targets, such as enzymes and receptors .
Antifungal Agents
Derivatives of this compound have been evaluated for their antifungal properties. They show promise as inhibitors against certain fungal strains, which could lead to the development of new antifungal medications .
Fluorescent Probes
The compound’s derivatives exhibit strong fluorescence, making them suitable for use as fluorescent probes in biological imaging. This application is valuable for studying cellular processes and diagnostics .
Development of Inhibitory Compounds
Researchers have investigated the use of this compound in developing inhibitors for enzymes like succinate dehydrogenase. Such inhibitors have potential use in treating various diseases, including cancer .
Pharmaceutical Research
The compound is involved in pharmaceutical research for developing new drugs. Its derivatives are being studied for their pharmacological properties and their potential as therapeutic agents .
Material Science
In material science, the fluorescent properties of this compound’s derivatives can be harnessed for creating novel materials with specific optical characteristics, useful in electronics and sensor technology .
Chemical Biology
In chemical biology, the compound is used to study biological systems and processes. It can help in understanding the interaction between small molecules and biological macromolecules .
Mecanismo De Acción
Target of Action
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been extensively studied and are known to interact with various biological targets due to their structural similarity to purine bases adenine and guanine .
Mode of Action
It is known that pyrazolo[3,4-b]pyridines can interact with their targets in a manner that depends on the diversity of the substituents present at positions n1, c3, c4, c5, and c6 .
Result of Action
Compounds within the pyrazolo[3,4-b]pyridine class have been shown to exhibit significant biological activity .
Propiedades
IUPAC Name |
1,3-dimethylpyrazolo[3,4-b]pyridine-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2S/c1-5-7-3-6(15(9,13)14)4-10-8(7)12(2)11-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLOPKIPWIMCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




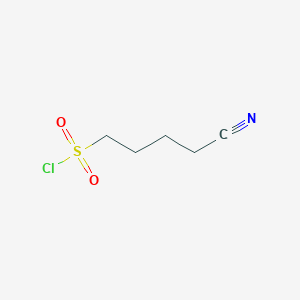
![2-[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1420831.png)
![3-[(1,4-diazepan-1-yl)carbonyl]-1H-indole hydrochloride](/img/structure/B1420832.png)
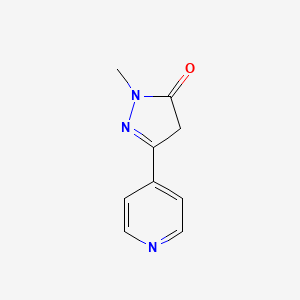
![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1420834.png)
![3-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid](/img/structure/B1420835.png)

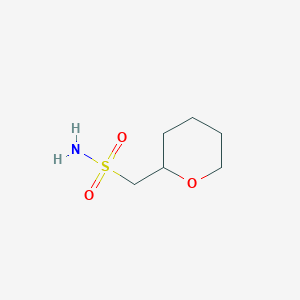

![1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1420843.png)

